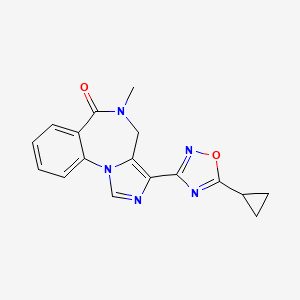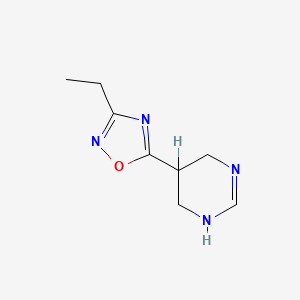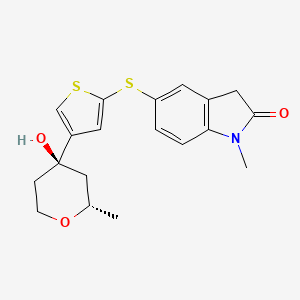
2'-Deoxyguanosine
Übersicht
Beschreibung
2’-Deoxyguanosine (dG) is composed of the purine nucleoside guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Synthesis Analysis
The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups, followed by nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride. The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis. Finally, 2’-deoxyguanosine is obtained from the diaminopurine intermediate by deaminase-catalyzed reaction .Molecular Structure Analysis
The molecular formula of 2’-Deoxyguanosine is C10H13N5O4. It has an average mass of 267.241 Da and a monoisotopic mass of 267.096741 Da .Chemical Reactions Analysis
In the presence of iron Fenton oxidation, 2’-deoxyguanosine reacts in bicarbonate buffer to yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙−. Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ . Additionally, the addition of a hydroxyl radical to the base moiety of 2’-deoxyguanosine leads to the formation of two main radicals exhibiting oxidizing and reducing properties, respectively .Physical And Chemical Properties Analysis
2’-Deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 267.24 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Cell Culture Applications
2’-Deoxyguanosine monohydrate is utilized in mammalian cell culture systems. It has been specifically used in stromal cell purification and for the quantification of whole cell dNTPs (deoxyribonucleotide triphosphates) .
Medical Intermediate for Anti-Cancer Drugs
It serves as a key medical intermediate in the synthesis of anti-cancer drugs, highlighting its importance in pharmaceutical research and development .
Biomarker in Type 2 Diabetes
2’-Deoxyguanosine has been identified as a biomarker in type 2 diabetes, which can aid in the diagnosis and monitoring of this condition .
Enzymatic Synthesis
An enzymatic cascade involving thymidine phosphorylase from Escherichia coli and purine nucleoside phosphorylase from Brevibacterium acetylicum has been developed for efficient synthesis of 2’-Deoxyguanosine .
Stabilization of G-Quadruplex Structures
Modified analogs of 2’-Deoxyguanosine have been shown to stabilize G-quadruplex structures, which are four-stranded DNA structures with potential therapeutic applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883626 | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2'-Deoxyguanosine | |
CAS RN |
961-07-9, 38559-49-8 | |
| Record name | Deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyguanosine-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9481N71RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of dG is C10H13N5O4, and its molecular weight is 267.24 g/mol.
A: Yes, dG can be characterized by various spectroscopic techniques, including UV-Vis spectrophotometry, NMR (1H and 13C), and mass spectrometry. For example, mass spectrometry analysis and NMR measurements were used to characterize the two 4R and 4S diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, major oxidation products of dG. []
A: dG is relatively stable under physiological conditions, but it can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS). []
A: Singlet oxygen reacts with dG primarily through a type II photosensitization mechanism, forming the two diastereomers of 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine as the major products. [, ]
A: DEB reacts with dG to form several pairs of diastereomeric adducts, including N-(2-hydroxy-1-oxiranylethyl)-2'-deoxyguanosine, 7,8-dihydroxy-3-(2-deoxy-beta-d-erythro-pentofuranosyl)-3,5,6,7,8,9-hexahydro-1,3-diazepino[1,2-a]purin-11(11H)one, 1-(2-hydroxy-2-oxiranylethyl)-2'-deoxyguanosine, 1-[3-chloro-2-hydroxy-1-(hydroxymethyl)propyl]-2'-deoxyguanosine, and 4,8-dihydroxy-1-(2-deoxy-beta-d-erythro-pentofuranosyl)-9-hydroxymethyl-6,7,8,9-tetrahydro-1H-pyrimido[2,1-b]purinium ion. []
A: Acetaldehyde, a metabolite of ethanol, can react with dG to form N2-ethyl-dG adducts. These adducts have been detected in the DNA of alcoholic patients, suggesting their potential role in alcohol-related carcinogenesis. []
A: This reaction generates 1,N(2)-etheno-2'-deoxyguanosine, a mutagenic DNA lesion. This finding links a primary product of lipid peroxidation to a mutagenic DNA lesion detected in human tissues. []
A: Nitrous acid can react with dG to form 2'-deoxyoxanosine. This reaction proceeds through a diazoate intermediate and is influenced by factors like pH and temperature. []
A: Yes, computational chemistry techniques, such as density functional theory (DFT), have been employed to investigate the formation of sugar radicals in a hydrated one-electron oxidized dG system. [] Additionally, PM3 calculations have been used to examine the interaction of chlorpromazine with 2'-deoxyguanosine-5'-monophosphate (dGMP). []
A: Conformational searches, combining molecular dynamics simulations and quantum mechanics calculations, have been used to study the relative populations of different tautomeric forms of the 2'-deoxyguanosine-5-fluorouridine mismatch. This helps in understanding the higher probability of this mismatch, which has implications in transcriptional studies. []
A: Various analytical techniques are employed, including HPLC with electrochemical detection (HPLC-EC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ]
A: Isotope dilution mass spectrometry, using isotopically labeled internal standards, improves the accuracy of dG and its adduct quantification. [, ]
A: Oxidative damage to dG, particularly the formation of 8-oxo-2'-deoxyguanosine (8-oxodG), is implicated in mutagenesis, carcinogenesis, and aging. []
A: 8-oxodG can mispair with adenine during DNA replication, leading to G:C to T:A transversions, a common mutation observed in various cancers. []
A: Yes, cells possess DNA repair pathways, such as base excision repair, to remove 8-oxodG and other damaged bases from DNA. []
A: The formation of dG adducts, such as those derived from acrolein, is linked to multistage carcinogenesis processes. []
A: Urinary 8-OHdG is a biomarker of oxidative stress and has been studied in various diseases, including porphyria, cancer, and hemodialysis. [, ]
A: 2'-Deoxyguanosine treatment is used to deplete lymphocytes in donor embryonic thymus before transplantation into nude mice, providing a model to study T-cell development. []
A: DNA tetrahedra containing dG-based intrastrand cross-links have been explored as potential drug delivery platforms, with controlled disassembly triggered by DNA repair proteins like hAGT. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



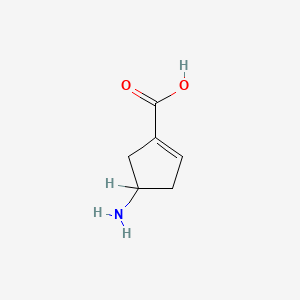
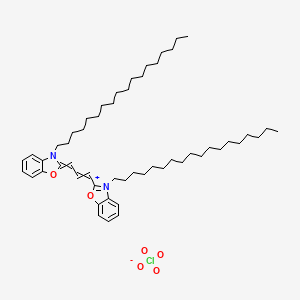
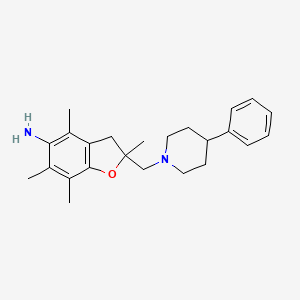
![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)

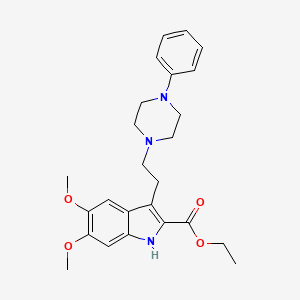


![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)
![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)
